4-(4-ethoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(4-ethoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, which is known for its diverse biological activities
Preparation Methods
The synthesis of 4-(4-ethoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxybenzohydrazide with thiophene-2-carboxylic acid hydrazide in the presence of a suitable cyclizing agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, followed by neutralization and purification steps to obtain the desired product.
Chemical Reactions Analysis
4-(4-ethoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the corresponding reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles such as halides or amines, forming various substituted derivatives.
Scientific Research Applications
4-(4-ethoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its triazole ring is known to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound’s unique structure allows it to be used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-(4-ethoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
4-(4-ethoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:
4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol: This compound has a similar structure but with a chlorine substituent instead of an ethoxy group, which can lead to different biological activities and chemical reactivity.
4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol: The presence of a methoxy group instead of an ethoxy group can alter the compound’s solubility and interaction with biological targets.
Properties
CAS No. |
893725-36-5 |
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Molecular Formula |
C14H13N3OS2 |
Molecular Weight |
303.4 |
Purity |
95 |
Origin of Product |
United States |
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